1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine
Overview
Description
1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine is an organic compound with the molecular formula C14H22N2. It is a derivative of piperazine, a heterocyclic amine, and features a 3,4-dimethylphenyl group attached to the ethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine typically involves the reaction of 3,4-dimethylphenyl ethyl ketone with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with serotonin and dopamine receptors .
Comparison with Similar Compounds
- 1-(2,4-Dimethylphenyl)-piperazine
- 1-(3,4-Dimethoxyphenyl)-piperazine
- 1-(3,4-Dichlorophenyl)-piperazine
Comparison: 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)ethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-4-5-14(10-12(11)2)13(3)16-8-6-15-7-9-16/h4-5,10,13,15H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZHKDIPORTYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N2CCNCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] This finding suggests that the mechanical properties of sea urchin CDs, specifically their viscosity, are under nervous system control and can be modulated by neurotransmitters like acetylcholine. The fact that 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine, a nicotinic agonist, elicited this response implies the involvement of nicotinic acetylcholine receptors in this process. [] This is significant because it provides insight into the mechanisms by which sea urchins can rapidly and reversibly adjust the stiffness of their CDs, which are essential for controlling the movement and positioning of their feeding apparatus. Further research could investigate the specific signaling pathways involved and the functional implications of these changes in CD viscosity for sea urchin feeding behavior.
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